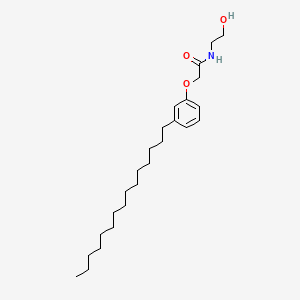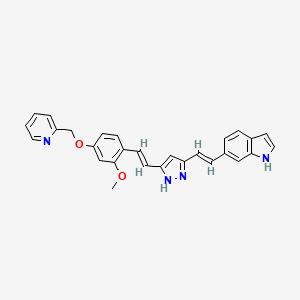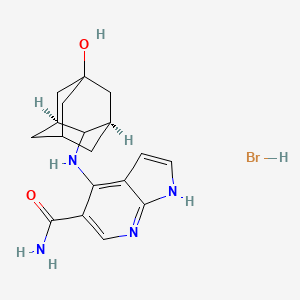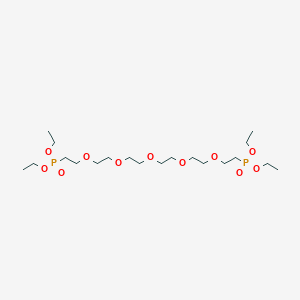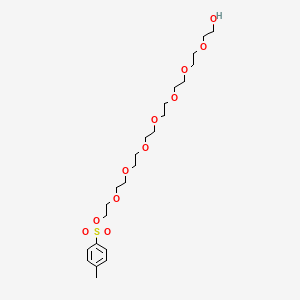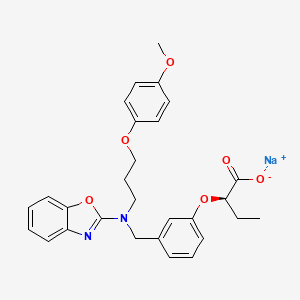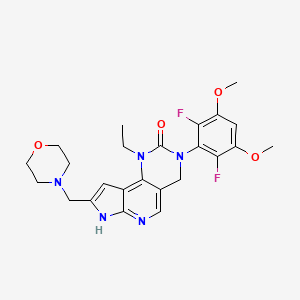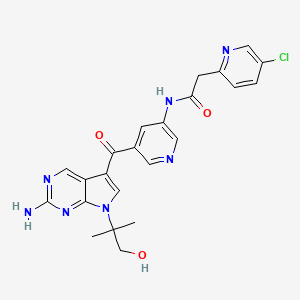
PF-06273340
Descripción general
Descripción
PF-06273340 is a potent, selective, orally bioavailable, and peripherally restricted pan-Trk inhibitor . It is under development as a remedy for acute and chronic pain .
Molecular Structure Analysis
PF-06273340 belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives. These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .Physical And Chemical Properties Analysis
PF-06273340 is a solid substance with a light yellow to yellow color. It has a molecular weight of 479.92 and a molecular formula of C23H22ClN7O3 . It is soluble in DMSO up to 20 mg/mL .Aplicaciones Científicas De Investigación
Treatment of Chronic Pain
PF-06273340 is a potent, selective, and peripherally restricted pan-Trk inhibitor . It has been developed for the treatment of chronic pain . The neurotrophin family of growth factors, which includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4), is implicated in the physiology of chronic pain . PF-06273340 modulates the activity of these neurotrophins, thereby potentially alleviating chronic pain .
Inhibition of Tropomyosin Related Kinase (Trk)
PF-06273340 is a potent inhibitor of the tropomyosin-related kinase (Trk) family of tyrosine kinase receptors . The IC50 values for Trk C, B, and A are 1, 2, and 6 nM, respectively . This inhibition of Trk receptors represents a potentially “druggable” point of intervention .
Peripheral Restriction
PF-06273340 is peripherally restricted . This means that it primarily acts on peripheral tissues and has minimal brain availability . This peripheral restriction is desirable for the safety profile required for chronic, non-life-threatening pain indications .
Treatment of Inflammatory Pain
PF-06273340 exhibits efficacy in a rodent model of inflammatory pain . This suggests that it could potentially be used for the treatment of inflammatory pain in humans .
Kinase Selectivity
PF-06273340 is highly selective for Trk over a panel of ion channels, receptors, and other enzymes . This high degree of selectivity is beneficial as it reduces the risk of off-target effects .
Oral Therapeutic Potential
Given the role of NGF and BDNF in modulating pain and the clinical efficacy of anti-NGF monoclonal antibody (mAb) therapies, there is significant interest in the development of small molecule oral therapeutics to complement existing treatment options . PF-06273340, being a small molecule, has the potential to be developed into an oral therapeutic .
Mecanismo De Acción
Target of Action
PF-06273340 is a potent and selective pan-tropomyosin-related kinase (Trk) inhibitor . The primary targets of PF-06273340 are the Trk receptors A, B, and C . These receptors are part of the neurotrophin family of growth factors, which includes nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4) . These growth factors play crucial roles in the physiology of chronic pain .
Mode of Action
The compound interacts with its targets by inhibiting the kinase activity of the Trk receptors . This inhibition disrupts the signaling of the neurotrophins, thereby modulating their activity .
Biochemical Pathways
The biochemical pathways affected by PF-06273340 involve the signaling of the neurotrophins through the Trk receptors . Neurotrophins signal through the Trk family of tyrosine kinase receptors, where NGF signals preferentially through TrkA, BDNF and NT-4 through TrkB, and NT-3 through TrkC . By inhibiting these receptors, PF-06273340 disrupts these signaling pathways .
Pharmacokinetics
It has a low metabolic turnover in human liver microsomes and hepatocytes and is a good substrate for efflux transporters P-glycoprotein and Breast cancer resistance protein (BCRP), indicating that it may have moderate passive permeability .
Result of Action
The molecular and cellular effects of PF-06273340’s action primarily involve the reduction of pain. It has been shown to exhibit efficacy in a rodent model of inflammatory pain . The compound’s inhibition of Trk receptors disrupts the signaling of neurotrophins, which are implicated in the modulation of pain .
Action Environment
It is known that the compound is peripherally restricted , suggesting that its action may be influenced by factors in the peripheral nervous system
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[2-amino-7-(1-hydroxy-2-methylpropan-2-yl)pyrrolo[2,3-d]pyrimidine-5-carbonyl]pyridin-3-yl]-2-(5-chloropyridin-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN7O3/c1-23(2,12-32)31-11-18(17-10-28-22(25)30-21(17)31)20(34)13-5-16(9-26-7-13)29-19(33)6-15-4-3-14(24)8-27-15/h3-5,7-11,32H,6,12H2,1-2H3,(H,29,33)(H2,25,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIWZDNVMQQBQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)N1C=C(C2=CN=C(N=C21)N)C(=O)C3=CC(=CN=C3)NC(=O)CC4=NC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-06273340 | |
CAS RN |
1402438-74-7 | |
| Record name | PF-06273340 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1402438747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06273340 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12269 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PF-06273340 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I136775ABW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



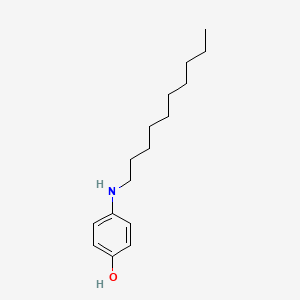
![N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide](/img/structure/B609883.png)
![1-[(E)-2-(4-chlorophenyl)ethenyl]-3,5-dimethoxybenzene](/img/structure/B609884.png)
